6-Oxo-ramelteon

Übersicht

Beschreibung

6-Oxo-ramelteon is a derivative of ramelteon, a tricyclic synthetic analog of melatonin. Ramelteon is primarily known for its role as a selective melatonin receptor agonist, specifically targeting the MT1 and MT2 receptors. This compound is utilized in the treatment of insomnia due to its ability to regulate the sleep-wake cycle by mimicking the effects of melatonin .

Wirkmechanismus

Target of Action

6-Oxo-Ramelteon, also known as Ramelteon MIII, is a potent and selective agonist of melatonin receptors MT1 and MT2 . These receptors are primarily located in the brain’s suprachiasmatic nuclei (SCN), known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon MIII works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It selectively binds to the melatonin receptors in the SCN, influencing sleep onset . It has an active metabolite that circulates in higher concentrations than the parent compound and also has weak affinity for the 5HT2b receptor .

Biochemical Pathways

Ramelteon MIII affects the melatonin signaling pathway, which plays a crucial role in the regulation of sleep-wake cycles . By binding to the MT1 and MT2 receptors, it influences the downstream effects of this pathway, including the regulation of circadian rhythms . It also has an impact on the Nrf2 signaling pathway, which plays a role in oxidative stress response .

Pharmacokinetics

Ramelteon MIII is characterized by rapid absorption and extensive first-pass metabolism, primarily through CYP1A2 and to a lesser extent through CYP2C and CYP3A4 . It forms an active metabolite (M-II) that circulates in higher concentrations than the parent compound . The elimination half-life of Ramelteon is between 1 to 2.6 hours, and for M-II, it’s between 2 to 5 hours . It is primarily excreted as metabolites, with 84% in urine and 4% in feces .

Result of Action

The primary result of Ramelteon MIII’s action is the induction of sleepiness and the regulation of circadian rhythms . It is used for the treatment of insomnia, particularly delayed sleep onset .

Action Environment

The action of Ramelteon MIII can be influenced by various environmental factors. For instance, a high-fat meal can delay the peak time (Tmax) and increase the area under the curve (AUC), indicating a potentially decreased rate of absorption . Furthermore, the drug’s efficacy can be reduced when used concomitantly with potent CYP inducers . It’s also worth noting that the drug’s effects can be more pronounced in patients with hepatic impairment, as they experience a significant increase in exposure to the drug .

Biochemische Analyse

Biochemical Properties

6-Oxo-ramelteon plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets melatonin receptors, specifically MT1 and MT2 receptors, which are located in the suprachiasmatic nucleus of the brain. These receptors are crucial for regulating circadian rhythms and sleep-wake cycles. The interaction between this compound and these receptors mimics the action of melatonin, thereby influencing sleep patterns. Additionally, this compound may interact with other proteins involved in oxidative stress pathways, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms against oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to mitigate oxidative stress and reduce cellular senescence induced by neurotoxic agents like 6-hydroxydopamine. This protective effect is mediated through the activation of the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of melatonin receptors and downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to melatonin receptors MT1 and MT2. This binding mimics the action of endogenous melatonin, leading to the activation of these receptors and subsequent regulation of circadian rhythms. The activation of MT1 and MT2 receptors triggers downstream signaling pathways that involve the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately influences the expression of genes involved in sleep regulation and circadian rhythms . Additionally, this compound may exert its effects through the modulation of oxidative stress pathways by activating Nrf2 and enhancing the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation. Long-term studies have shown that this compound maintains its protective effects against oxidative stress and cellular senescence in neuronal cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates sleep patterns and reduces oxidative stress without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage range is required to achieve the desired therapeutic effects without inducing toxicity.

Metabolic Pathways

This compound undergoes metabolism primarily in the liver, where it is hydroxylated to form various metabolites. The main metabolic pathways involve hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring. These reactions are catalyzed by cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The metabolites of this compound are further processed and excreted through the kidneys. The involvement of these metabolic pathways influences the pharmacokinetics and overall efficacy of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound may accumulate in specific compartments, such as the mitochondria, where it exerts its protective effects against oxidative stress . The distribution of this compound within different tissues and its localization within cellular compartments are crucial for understanding its overall pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the mitochondria, where it plays a role in mitigating oxidative stress and maintaining mitochondrial function . The presence of specific targeting signals and interactions with mitochondrial proteins may facilitate its accumulation in this organelle. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-ramelteon involves a multi-step process starting from a monocyclic precursor. One of the concise synthetic routes includes the use of iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral chain. The process begins with 3-hydroxyacetophenone, which undergoes O-vinylation and vinyl ether annulation through directed C-H bond activation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The use of acetonitrile as a nucleophilic reagent and subsequent hydrogenation steps are crucial in the industrial synthesis, allowing for the integration of multiple processes such as debromination, dehydration, olefin reduction, and cyano reduction into a single step .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Oxo-ramelteon undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and various catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Insomnia Treatment

The primary application of 6-Oxo-ramelteon is in the management of insomnia. Clinical studies have demonstrated that ramelteon significantly reduces latency to persistent sleep and increases total sleep time. For instance, a six-month study found that participants using ramelteon experienced consistent improvements in sleep onset without next-morning residual effects or rebound insomnia upon discontinuation . These findings suggest that this compound may offer similar benefits.

Cognitive Disorders

Emerging research indicates potential applications for this compound in cognitive disorders such as Alzheimer's disease. Melatonin and its analogs have been shown to possess neuroprotective properties, potentially improving cognitive function and reducing symptoms associated with neurodegeneration . The modulation of circadian rhythms may also play a role in enhancing cognitive performance and mood stabilization in affected patients.

Safety Profile

The safety profile of ramelteon is well-documented, with most adverse effects being mild to moderate. Notably, it has a low potential for abuse and does not produce significant next-day sedation, making it a safer alternative to traditional hypnotics . Long-term studies have indicated no significant withdrawal symptoms or rebound insomnia following cessation of treatment .

Future Research Directions

Further studies are warranted to explore the full therapeutic potential of this compound beyond insomnia. Investigating its effects on mood disorders, anxiety, and neurodegenerative diseases could uncover additional applications. Moreover, understanding its pharmacokinetics and interactions with other medications will be crucial for optimizing its use in clinical practice.

Vergleich Mit ähnlichen Verbindungen

Ramelteon: The parent compound of 6-Oxo-ramelteon, known for its selective melatonin receptor agonist properties.

Tasimelteon: Another melatonin receptor agonist used to treat non-24-hour sleep-wake disorder.

Agomelatine: A melatonergic antidepressant that also acts on melatonin receptors.

Uniqueness: this compound is unique due to its specific structural modifications, which may enhance its selectivity and efficacy as a melatonin receptor agonist. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Introduction

6-Oxo-ramelteon is a metabolite of ramelteon, a selective melatonin receptor agonist primarily used for the treatment of insomnia. Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and pharmacological profile. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and safety profile.

This compound acts primarily as an agonist at the melatonin receptors MT1 and MT2, similar to its parent compound, ramelteon. These receptors are located in the suprachiasmatic nucleus (SCN) of the brain, which is integral to regulating circadian rhythms and sleep-wake cycles. The compound exhibits high affinity for these receptors, which facilitates its role in promoting sleep onset and maintaining sleep stability.

Binding Affinity

The binding affinities of this compound for the melatonin receptors have not been extensively characterized in isolation; however, studies on ramelteon indicate that it has 3 to 5 times greater affinity for MT1 and MT2 receptors compared to melatonin itself . This suggests that this compound may retain significant binding properties due to its structural similarity.

Case Studies

Long-term Studies

A six-month study evaluating ramelteon's long-term efficacy indicated consistent reductions in sleep onset latency without significant next-morning residual effects or withdrawal symptoms upon discontinuation . While specific data on this compound is lacking, these findings support the notion that its biological activity could mirror that of ramelteon over extended periods.

Safety Profile

Ramelteon's safety profile has been well-documented, showing minimal side effects and a low risk of dependency compared to traditional hypnotics. The metabolite this compound is expected to exhibit a similar safety profile due to its metabolic relationship with ramelteon. Adverse events reported with ramelteon include mild sedation and dizziness, which are generally transient .

Comparative Data Table

| Parameter | Ramelteon | This compound (inferred) |

|---|---|---|

| Receptor Affinity | High for MT1/MT2 | High (similar to ramelteon) |

| Efficacy in Insomnia | Significant reduction in sleep latency | Expected similar efficacy |

| Withdrawal Symptoms | None reported | Expected none |

| Adverse Effects | Mild sedation, dizziness | Expected similar mild effects |

Eigenschaften

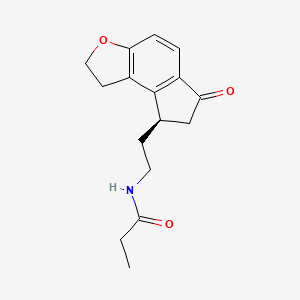

IUPAC Name |

N-[2-[(8R)-6-oxo-1,2,7,8-tetrahydrocyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-15(19)17-7-5-10-9-13(18)11-3-4-14-12(16(10)11)6-8-20-14/h3-4,10H,2,5-9H2,1H3,(H,17,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAGAOSALVFUPI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896736-22-4 | |

| Record name | 6-Oxo-ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXO-RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R509OY341Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.